molecular formula C17H15FN2O3S2 B2640362 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896349-87-4

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2640362
CAS No.: 896349-87-4
M. Wt: 378.44
InChI Key: HNKWDLDAYMUAHO-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring substituted with methoxy groups and a fluorophenylthioacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The resulting benzo[d]thiazole intermediate is then subjected to methoxylation using methoxy reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

The next step involves the introduction of the fluorophenylthioacetamide group. This can be accomplished by reacting the methoxylated benzo[d]thiazole with 4-fluorothiophenol and chloroacetyl chloride in the presence of a base such as triethylamine. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thioether group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide, and methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the modulation of signal transduction pathways and cell cycle regulation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide can be compared with other similar compounds, such as:

    N-(4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide: Similar structure but with one less methoxy group, which may affect its chemical reactivity and biological activity.

    N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom, which can influence its electronic properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-22-12-7-8-13(23-2)16-15(12)20-17(25-16)19-14(21)9-24-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKWDLDAYMUAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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